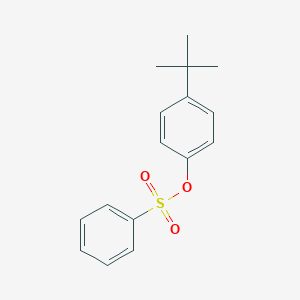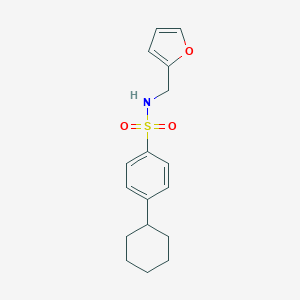
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane, commonly known as BADD, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BADD is a diazepane derivative that contains two azepane rings, which are linked by a sulfonamide bridge. The compound has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
作用機序
The exact mechanism of action of BADD is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting cellular processes and signaling pathways. BADD has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C and DNA topoisomerase II, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BADD has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been investigated as a potential treatment for various types of cancer. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
実験室実験の利点と制限
The advantages of using BADD in lab experiments include its wide range of biological activities and potential applications in the field of medicinal chemistry. However, the limitations of using BADD in lab experiments include its complex synthesis method and potential toxicity.
将来の方向性
There are several future directions for the study of BADD. One potential direction is the investigation of the compound's potential as a treatment for bacterial and viral infections. Another potential direction is the investigation of the compound's potential as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BADD and its potential applications in the field of medicinal chemistry.
合成法
The synthesis of BADD can be achieved through a multistep process that involves the reaction of 1,2-dibromoethane with 1,6-diazepane to form 1,6-bis(bromoethyl)-1,6-diazepane. This intermediate is then reacted with sodium azide to form 1,6-bis(azidoethyl)-1,6-diazepane. Finally, the compound is reacted with sodium sulfite to form BADD.
科学的研究の応用
BADD has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess antitumor properties, and has been investigated as a potential treatment for various types of cancer, including breast cancer and leukemia. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
特性
製品名 |
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane |
|---|---|
分子式 |
C17H34N4O4S2 |
分子量 |
422.6 g/mol |
IUPAC名 |
1,4-bis(azepan-1-ylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C17H34N4O4S2/c22-26(23,18-10-5-1-2-6-11-18)20-14-9-15-21(17-16-20)27(24,25)19-12-7-3-4-8-13-19/h1-17H2 |
InChIキー |
WFZYKGGVBSJFNS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
正規SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)



![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)



![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
